molecular formula C20H29NO5S B162478 16-Epi-latrunculin B

16-Epi-latrunculin B

Cat. No.: B162478
M. Wt: 395.5 g/mol
InChI Key: NSHPHXHGRHSMIK-WAXGXQFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Chemical Reactions Analysis

16-Epi-latrunculin B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

(4S)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHPHXHGRHSMIK-WAXGXQFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 16-Epi-latrunculin B exert its biological effect, and what are the downstream consequences?

A1: this compound, like its close relative latrunculin B, targets G-actin, a monomeric form of the protein actin. [, ] Actin is crucial for various cellular processes, notably the formation of microfilaments, which are essential for maintaining cell shape, motility, and division. By binding to G-actin, this compound prevents the incorporation of G-actin into F-actin polymers, ultimately disrupting the formation of microfilaments. [, ] This disruption cascades into various downstream effects, including alterations in cell morphology, inhibition of cell movement, and potential induction of apoptosis (programmed cell death). [, ]

Q2: What are the key structural features that differentiate this compound from latrunculin B?

A2: Both this compound and latrunculin B share the same molecular formula and weight. The critical difference lies in their three-dimensional structures. As the name suggests, this compound is an epimer of latrunculin B, specifically at the C16 carbon atom. [] This seemingly subtle change in stereochemistry can influence the molecule's interactions with its target, leading to variations in binding affinity and potentially affecting its overall biological activity. [, ]

Q3: How does the structural variation between latrunculin B and this compound translate to differences in their biological activity?

A3: Although both compounds bind to G-actin, computational studies employing molecular dynamics simulations suggest that latrunculin B might have a slightly stronger stabilizing effect on G-actin compared to this compound. [] This difference may translate into subtly different potencies in inhibiting actin polymerization and downstream cellular effects. Further experimental validation is needed to confirm and elaborate on these computationally derived insights. []

Q4: Have any studies investigated the structure-activity relationship of latrunculin B and its analogs, including this compound?

A4: Yes, research has delved into the structure-activity relationship of latrunculin B and related compounds. [, ] Studies have shown that the macrocyclic ring system is critical for the potent actin-binding activity of these molecules. [, ] Modifications that open this ring system, as seen in latrunculin T, significantly diminish the compound's ability to bind G-actin and exert its biological effects. [] This finding emphasizes the importance of the macrocycle for maintaining the molecule's bioactive conformation. Furthermore, while epimerization at C16 is tolerated, it can lead to alterations in the hydrogen-bonding network formed with the target protein, which could potentially impact activity. []

Q5: What analytical techniques have been employed to characterize and study this compound?

A5: Various spectroscopic and analytical techniques have been used to characterize this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (1H) and carbon (13C) NMR, was crucial in elucidating the compound's structure and confirming its epimeric relationship to latrunculin B. [] Additionally, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided accurate mass measurements, aiding in confirming the molecular formula. [] These techniques are standard tools in natural product chemistry for structural characterization.

Q6: What is the significance of discovering new natural products like this compound from marine organisms like sponges?

A6: The discovery of novel compounds like this compound from marine sources, particularly sponges, holds significant promise for several reasons. [, ] First, these organisms represent a rich source of structurally diverse and biologically active molecules. Second, understanding the structure and function of these compounds can provide valuable insights into fundamental biological processes and potential therapeutic targets. Finally, such discoveries can pave the way for developing new drugs or research tools to address unmet medical needs or further our understanding of cellular mechanisms. [, ]

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